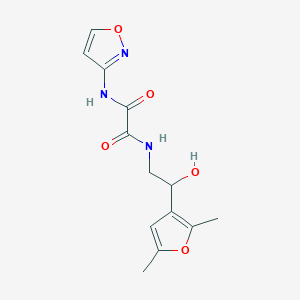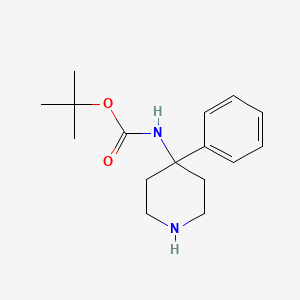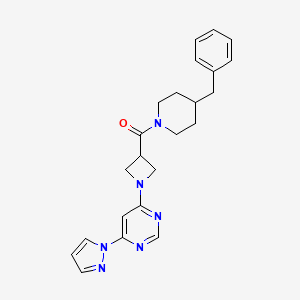
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone” is a complex organic compound with a five-membered heterocyclic core. It contains both imidazole and pyrimidine moieties, which are known for their diverse chemical and biological properties .
Synthesis Analysis
The synthetic routes for this compound involve the assembly of the imidazole and pyrimidine rings, followed by functionalization to introduce the benzylpiperidine group. Detailed synthetic methods would require reviewing relevant literature .
Molecular Structure Analysis
The molecular structure consists of an imidazole ring fused to a pyrimidine ring, with additional substituents. The arrangement of atoms and bonds determines its chemical properties and interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Specific reactions would depend on the functional groups present .
Physical And Chemical Properties Analysis
Physical properties include solubility, melting point, and color. Chemical properties relate to reactivity, stability, and acidity/basicity. Experimental data would provide precise values .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Research has revealed various synthetic derivatives related to the chemical structure of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone, showing significant antimicrobial and anticancer activities. A study by Hafez et al. (2016) introduced novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties as well as pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating their potential as antimicrobial and anticancer agents. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, and among them, specific derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin, in addition to possessing good to excellent antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Heterocyclic Chemistry Contributions
The relevance of pyrazole and its derivatives in heterocyclic chemistry, especially for their biological and pharmacological activities, is noteworthy. A research by Golea Lynda (2021) on tri-substituted pyrazoles highlighted the synthesis of compounds like (5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone. These compounds exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria and displayed moderate antioxidant activities. The study further explored the compounds' interactions through molecular docking and DFT calculations, indicating a comprehensive approach to understanding their biological activities (Golea Lynda, 2021).
Pharmacological Interest in Pyrazole-Pyrimidine Hybrids
The development of pyrazole-pyrimidine hybrids showcases a targeted approach to drug design, especially for pharmacological applications. A study by Zanatta et al. (2020) focused on the regioselective synthesis of such hybrids, testing them as inhibitors for human acetylcholinesterase and butyrylcholinesterase. This research revealed compounds with significant and selective inhibitory activity, marking a pivotal step towards developing potential therapeutic agents (N. Zanatta, A. F. Camargo, M. Marangoni, et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(27-11-7-19(8-12-27)13-18-5-2-1-3-6-18)20-15-28(16-20)21-14-22(25-17-24-21)29-10-4-9-26-29/h1-6,9-10,14,17,19-20H,7-8,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZRQYKSKOBPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
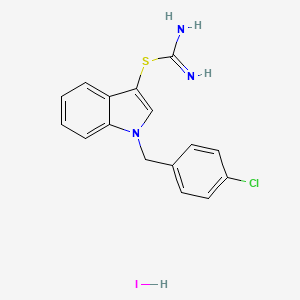
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2795823.png)
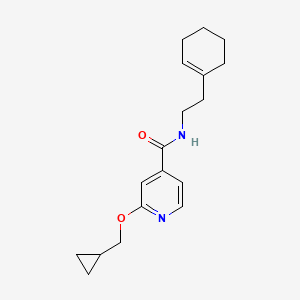
![Methyl (E)-4-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2795826.png)
![Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate](/img/structure/B2795828.png)


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2795835.png)
